2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

Catalog No.
S549074
CAS No.
452342-37-9
M.F
C19H14N4
M. Wt
298.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyrid...

CAS Number

452342-37-9

Product Name

2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine

IUPAC Name

2-phenyl-4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridine

Molecular Formula

C19H14N4

Molecular Weight

298.3 g/mol

InChI

InChI=1S/C19H14N4/c1-2-6-14(7-3-1)18-12-15(9-11-21-18)16-13-22-23-19(16)17-8-4-5-10-20-17/h1-13H,(H,22,23)

InChI Key

BDCBRQYHYNUWAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4

Solubility

Soluble in DMSO, not in water

Synonyms

2-phenyl-4-(3-pyridin-2-yl-1H-pyrazol-4-yl)pyridine, GW 6604, GW-6604, GW6604

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)C3=C(NN=C3)C4=CC=CC=N4

Description

The exact mass of the compound 2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is 298.12185 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Registration on Chemical Databases

    2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine is registered on PubChem, a public database of chemical information PubChem: . This suggests the compound has been identified and its basic chemical properties characterized, but it doesn't necessarily imply ongoing research.

  • Potential research areas based on structure

    The presence of pyridine and pyrazole rings in the molecule suggests potential applications in medicinal chemistry. Pyridine and pyrazole are heterocyclic aromatic rings found in many bioactive molecules. However, further research is needed to determine the specific biological activity of 2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine.

Further Exploration:

Given the limited information, here are some suggestions for further exploration:

  • Scientific literature databases: Searching scientific literature databases like ScienceDirect, Scopus, or Web of Science using the compound's name or structure might reveal research articles where it's mentioned or studied.
  • Patent databases: Patent databases might provide information on the synthesis or potential applications of 2-Phenyl-4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridine.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.1

Exact Mass

298.12185

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

273G6SN31H

Wikipedia

Gw-6604

Dates

Modify: 2023-08-15
1: Ciayadi R, Kelso GF, Potdar MK, Harris SJ, Walton KL, Harrison CA, Hearn MT. Identification of protein binding partners of ALK-5 kinase inhibitors. Bioorg Med Chem. 2013 Nov 1;21(21):6496-500. doi: 10.1016/j.bmc.2013.08.038. Epub 2013 Aug 29. PubMed PMID: 24055074.
2: de Gouville AC, Huet S. Inhibition of ALK5 as a new approach to treat liver fibrotic diseases. Drug News Perspect. 2006 Mar;19(2):85-90. Review. PubMed PMID: 16628263.
3: de Gouville AC, Boullay V, Krysa G, Pilot J, Brusq JM, Loriolle F, Gauthier JM, Papworth SA, Laroze A, Gellibert F, Huet S. Inhibition of TGF-beta signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. Br J Pharmacol. 2005 May;145(2):166-77. PubMed PMID: 15723089; PubMed Central PMCID: PMC1576127.

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